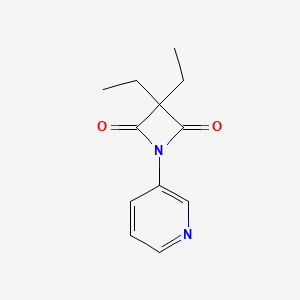
3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a four-membered azetidine ring fused with a pyridine moiety, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base, followed by cyclization to form the azetidine ring . The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by activating caspase-3, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)azetidine-2,4-dione: Similar structure but with methyl groups instead of ethyl groups.
3,3-Diethyl-1-(pyridin-2-yl)azetidine-2,4-dione: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit human neutrophil elastase and its antiproliferative activity make it a promising candidate for therapeutic applications .
Properties
CAS No. |
104510-01-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3,3-diethyl-1-pyridin-3-ylazetidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(4-2)10(15)14(11(12)16)9-6-5-7-13-8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
OHEZXQVPDSACCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C1=O)C2=CN=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















